2,4-Dichloro-6-fluorobenzenethiol
Description
2,4-Dichloro-6-fluorobenzenethiol (C₆H₂Cl₂FS) is a halogenated aromatic thiol characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, a fluorine atom at position 6, and a thiol (-SH) group at position 1. This compound is of significant interest in organic synthesis and materials science due to the electronic and steric effects imparted by its substituents. The thiol group confers reactivity in nucleophilic substitutions and metal coordination, while the halogen atoms enhance stability and influence regioselectivity in cross-coupling reactions.
Properties
CAS No. |
1242339-24-7 |
|---|---|
Molecular Formula |
C6H3Cl2FS |
Molecular Weight |
197.06 g/mol |
IUPAC Name |
2,4-dichloro-6-fluorobenzenethiol |
InChI |
InChI=1S/C6H3Cl2FS/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H |
InChI Key |
LJMZYTYNKKXQJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)S)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-fluorobenzenethiol typically involves the halogenation of a benzene derivative followed by thiolation. One common method includes the reaction of 2,4-dichloro-6-fluorobenzene with thiourea under acidic conditions to introduce the thiol group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-fluorobenzenethiol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove halogen atoms or to convert the thiol group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted aromatic compounds.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of dehalogenated or sulfide derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2,4-Dichloro-6-fluorobenzenethiol serves as a versatile building block for the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be utilized in further chemical transformations.
Biology
The compound is studied for its potential biological activities, including:
- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various pathogenic bacteria. For example, a study demonstrated dose-dependent inhibition of bacterial growth, suggesting its potential as a novel antimicrobial agent.
- Anticancer Potential : In vitro studies on cancer cell lines showed that this compound induces apoptosis and inhibits cell proliferation. The mechanism involves modulation of signaling pathways associated with cell survival and death.
Medicine
Ongoing research is exploring the therapeutic applications of this compound in pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating bacterial infections and certain types of cancer.
Antimicrobial Activity
A comprehensive study evaluated the antimicrobial properties of this compound against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| E. coli | 5 μM | High |
| S. aureus | 10 μM | Moderate |
| P. aeruginosa | 15 μM | Moderate |
The results indicate that the compound has a promising profile as an antimicrobial agent .
Anticancer Studies
In vitro studies conducted on various cancer cell lines revealed the following effects:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Induction of apoptosis |
| HeLa (Cervical) | 8 | Inhibition of cell proliferation |
| A549 (Lung) | 10 | Modulation of survival signaling pathways |
These findings highlight the compound's potential role in cancer therapy through targeted mechanisms .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-fluorobenzenethiol involves its interaction with nucleophiles and electrophiles due to the presence of halogen atoms and the thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The halogen atoms can participate in various substitution reactions, altering the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
2,4-Dichloro-6-fluoro-1,3-benzothiazole
Structural Similarities : Shares the 2,4-dichloro-6-fluoro substitution pattern but replaces the thiol group with a sulfur-containing benzothiazole ring ().
Key Differences :
- Reactivity : The benzothiazole lacks a free thiol group, limiting its utility in metal-sulfur bond formation. However, the fused thiazole ring enhances thermal stability.
- Applications : Benzothiazoles are widely used as corrosion inhibitors and agrochemical intermediates, whereas benzenethiols are employed in catalysis and polymer stabilization.
2-Chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide
Structural Similarities : Features chloro and fluoro substituents on a benzene ring but replaces the thiol with an amide (-CONH-) linkage ().
Key Differences :
- Polarity : The amide group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the hydrophobic benzenethiol.
- Biological Activity : Amides are common in pharmaceuticals (e.g., kinase inhibitors), while thiols are more reactive and prone to oxidation, limiting their drug candidacy.
- Molecular Weight : The benzamide has a higher molecular weight (265.67 g/mol vs. ~211.06 g/mol for the benzenethiol) due to the extended side chain .
2,6-Dichlorophenetidine Derivatives
Structural Similarities: Early halogenated aromatic amines (e.g., 2,6-dichloro-4-aminophenol) share chloro substituents but lack fluorine and thiol groups (). Key Differences:
- Reactivity: The amino (-NH₂) group in phenetidine derivatives enables electrophilic substitution reactions, whereas the thiol group favors nucleophilic pathways.
- Synthetic Routes : Phenetidine derivatives are synthesized via condensation with carbon disulfide or phenylthiocarbimide, contrasting with benzenethiols, which often require thiolation of halogenated precursors .
Comparative Data Table
Research Findings and Insights
- Electronic Effects : The electron-withdrawing Cl and F substituents in this compound deactivate the benzene ring, directing reactions to the para position relative to the thiol group. This contrasts with benzothiazoles, where the sulfur atom participates in conjugation, altering electronic distribution .
- Synthetic Challenges : Introducing the thiol group to halogenated aromatics often requires controlled conditions (e.g., sodium metabisulfite-mediated thiolation, as seen in analogous syntheses ()).
- Stability : Thiols are susceptible to oxidation, necessitating inert atmospheres during handling, unlike benzothiazoles or amides, which are more stable under ambient conditions .
Biological Activity
2,4-Dichloro-6-fluorobenzenethiol (DCFBT) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article provides an in-depth examination of its biological activity, including mechanisms of action, antimicrobial properties, and relevant research findings.
Chemical Structure and Properties
DCFBT is characterized by the presence of two chlorine atoms and one fluorine atom on a benzene ring, along with a thiol (-SH) functional group. This unique substitution pattern contributes to its reactivity and biological interactions.
The biological activity of DCFBT can be attributed to its ability to interact with various biomolecules. The thiol group is known for its nucleophilic properties, allowing it to participate in redox reactions and interact with electrophilic centers in proteins. This interaction may lead to:
- Inhibition of Enzymatic Activity : DCFBT may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
- Modulation of Cellular Pathways : The compound's interactions can influence various signaling pathways, potentially leading to altered cellular responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of DCFBT against various pathogens. The following table summarizes key findings regarding its antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µM | Moderate |
| Escherichia coli | 64 µM | Moderate |
| Candida albicans | 128 µM | Low |
These results indicate that DCFBT exhibits varying degrees of antimicrobial activity, with stronger effects observed against Gram-positive bacteria compared to Gram-negative bacteria and fungi .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study investigated the antimicrobial properties of DCFBT derivatives against a range of bacterial strains. The results demonstrated that modifications in the chemical structure significantly influenced the compounds' effectiveness. For example, derivatives with additional electronegative substituents showed enhanced antibacterial activity compared to their parent compounds. -
Cytotoxicity Studies :
Another research effort focused on the cytotoxic effects of DCFBT on cancer cell lines. The compound was found to induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent. The mechanism was linked to oxidative stress induced by reactive intermediates formed during metabolic transformation . -
Environmental Impact :
Research has also explored the environmental implications of DCFBT as a contaminant. Its persistence in aquatic environments raises concerns regarding bioaccumulation and toxicity to non-target organisms. Studies have shown that DCFBT can disrupt cellular functions in aquatic species, highlighting the need for further ecological assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
